

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)-2-methylbenzaldehyde

Cat. No.: B072428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Dimethylamino)-2-methylbenzaldehyde**, a substituted aromatic aldehyde with significant potential in various fields of chemical synthesis. While not as extensively documented as its para-isomer, this compound serves as a valuable building block for a range of derivatives, including Schiff bases and products of Knoevenagel condensation. This guide will delve into the synthesis of the core molecule, its chemical properties, and the preparation and potential applications of its key derivatives. The information presented herein is intended to provide researchers and drug development professionals with a foundational understanding of this versatile reagent and to facilitate its use in the laboratory.

Introduction to 4-(Dimethylamino)-2-methylbenzaldehyde

4-(Dimethylamino)-2-methylbenzaldehyde, with the CAS number 1199-59-3, is an aromatic aldehyde characterized by a dimethylamino group at the 4-position and a methyl group at the 2-position of the benzene ring. The presence of the electron-donating dimethylamino group significantly influences the reactivity of the aldehyde functionality, making it a valuable

intermediate in organic synthesis. This guide will explore the synthesis, properties, and derivatization of this compound, providing insights into its potential applications in areas such as dye synthesis, fluorescent probe development, and the creation of novel biologically active molecules.

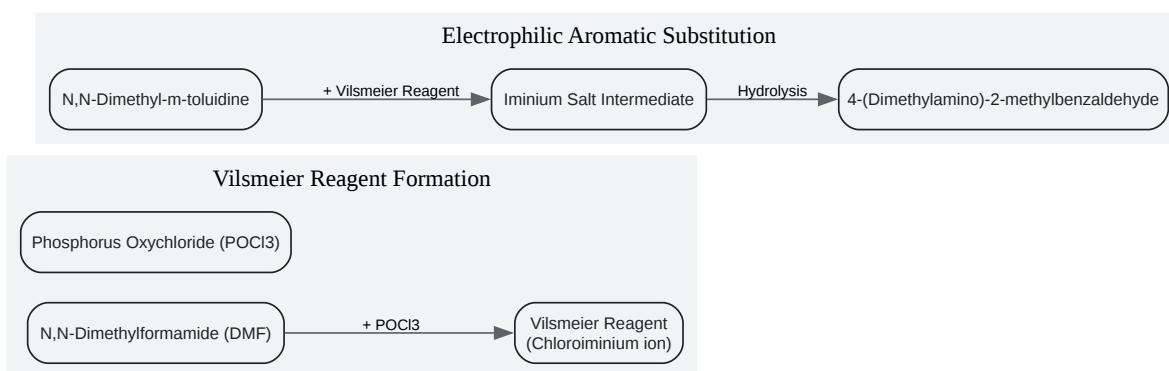
Chemical Properties and Structure

The chemical structure of **4-(Dimethylamino)-2-methylbenzaldehyde** is presented below:

Figure 1. Chemical Structure of **4-(Dimethylamino)-2-methylbenzaldehyde**.

Table 1: Physicochemical Properties of **4-(Dimethylamino)-2-methylbenzaldehyde**

Property	Value
CAS Number	1199-59-3
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
Appearance	Expected to be a solid
Solubility	Soluble in common organic solvents


Synthesis of **4-(Dimethylamino)-2-methylbenzaldehyde**

The most probable and industrially relevant synthetic route to **4-(Dimethylamino)-2-methylbenzaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring. The logical precursor for this synthesis is N,N-dimethyl-m-toluidine.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as

phosphorus oxychloride (POCl_3) or oxalyl chloride.[1][2] The Vilsmeier reagent is an electrophile that attacks the electron-rich aromatic ring of N,N-dimethyl-m-toluidine. The dimethylamino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the existing methyl group and the dimethylamino group, the formylation is expected to occur at the para position relative to the dimethylamino group.

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for the synthesis of **4-(Dimethylamino)-2-methylbenzaldehyde** via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethyl-m-toluidine

While a specific protocol for **4-(Dimethylamino)-2-methylbenzaldehyde** is not readily available in peer-reviewed literature, the following procedure is adapted from the well-established synthesis of its diethyl analogue, 4-(diethylamino)-2-methylbenzaldehyde.[3] This protocol is expected to yield the desired product with minor modifications.

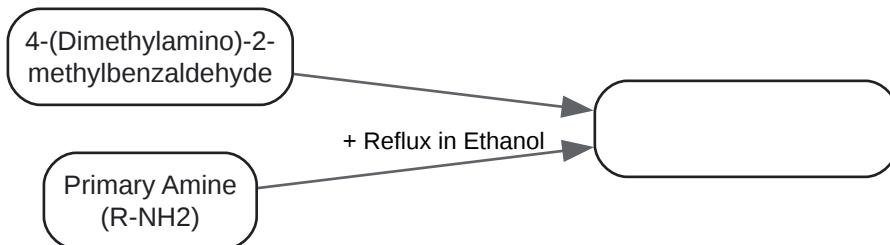
Materials:

- N,N-Dimethyl-m-toluidine
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM)
- Sodium acetate
- Diethyl ether
- Anhydrous sodium sulfate
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add N,N-dimethyl-m-toluidine (1 equivalent) and DMF (as solvent).
- Cool the flask to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
- Neutralize the mixture with a saturated aqueous solution of sodium acetate.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation.


Key Derivatives and Their Synthesis

The aldehyde functionality of **4-(Dimethylamino)-2-methylbenzaldehyde** makes it a versatile precursor for a variety of derivatives, primarily through condensation reactions.

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

The synthesis of Schiff bases from **4-(Dimethylamino)-2-methylbenzaldehyde** can be achieved by reacting it with a primary amine in a suitable solvent, often with acid or base catalysis.

[Click to download full resolution via product page](#)

Figure 3. General reaction scheme for the synthesis of Schiff base derivatives.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6][7] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[8]

4-(Dimethylamino)-2-methylbenzaldehyde can react with active methylene compounds such as malononitrile or ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine, pyridine) to yield α,β -unsaturated products.

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

Active Methylene Compound	Expected Product Type
Malononitrile	2-(4-(Dimethylamino)-2-methylbenzylidene)malononitrile
Ethyl Cyanoacetate	Ethyl 2-cyano-3-(4-(dimethylamino)-2-methylphenyl)acrylate
Diethyl Malonate	Diethyl 2-(4-(dimethylamino)-2-methylbenzylidene)malonate

Potential Applications

While specific applications for **4-(Dimethylamino)-2-methylbenzaldehyde** and its derivatives are not extensively reported, based on the chemistry of analogous compounds, several potential areas of application can be identified.

- **Dye Synthesis:** The chromophoric properties of the 4-(dimethylamino)benzaldehyde scaffold suggest its utility in the synthesis of various classes of dyes.[9][10]
- **Fluorescent Probes:** The intramolecular charge transfer characteristics of this molecule make it a candidate for the development of fluorescent probes for detecting specific analytes or for use in bio-imaging.[11]
- **Pharmaceutical Intermediates:** The Schiff bases and Knoevenagel condensation products derived from this aldehyde could serve as precursors for the synthesis of heterocyclic compounds with potential biological activities.[12]

Conclusion

4-(Dimethylamino)-2-methylbenzaldehyde is a versatile, yet under-explored, chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is straightforward, and its aldehyde

functionality allows for a wide range of derivatizations. The exploration of its Schiff base and Knoevenagel condensation products holds promise for the development of novel dyes, fluorescent materials, and pharmaceutically relevant compounds. This guide provides a solid foundation for researchers to begin investigating the potential of this valuable building block.

References

- MySkinRecipes. (n.d.). 4-diethylamino-2-methyl-benzaldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde.
- ResearchGate. (n.d.). Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a), 4-Methoxybenzaldehyde (1b) and 4-(Dimethylamino)benzaldehyde (1c) with Malononitrile (2) in Methanol (MeOH) to Yield Benzylidenemalononitriles 3a–c.
- S. Kalade, et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE), 8(4), 4376-4379.
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1139-1153.
- Sura H. Kathim. (2023). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Wasit Journal of Pure sciences, 2(4), 254-268.
- ResearchGate. (n.d.). Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2021). Molecules, 26(16), 4935.
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. NRO Chemistry. [Link]
- Wikipedia. (n.d.). Knoevenagel condensation.
- De Coen, K., & De Kimpe, N. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde.
- CP Lab Safety. (n.d.). **4-(Dimethylamino)-2-methylbenzaldehyde**, 1 gram.
- CP Lab Safety. (n.d.). **4-(Dimethylamino)-2-methylbenzaldehyde**, 250 mg.
- ResearchGate. (n.d.). Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E)-N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α -APD).
- ResearchGate. (n.d.). Fundamental the IR spectra of 4-(Di methylamino) benzaldehyde with Tryptophan Schiff base compound.
- Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. Synthesis, Characterization and Antioxidant Activity of Nickel(II) Schiff Base Complexes Derived from 4-(Dimethylamino)benzaldehyde | [Journal of Chemical Society of Pakistan • 2020] | PSA • ID 119103 [psa.pastic.gov.pk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Diethylamino)-2-methylbenzaldehyde | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzaldehyde and its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072428#4-dimethylamino-2-methylbenzaldehyde-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com